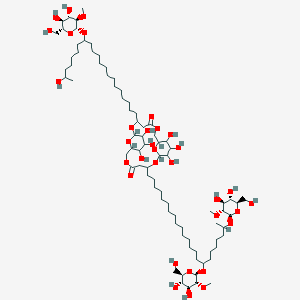![molecular formula C21H16FN3O B235160 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy drugs.
Mecanismo De Acción
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide inhibits PARP, an enzyme involved in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, including PARP itself. These chains recruit DNA repair proteins to the site of DNA damage, facilitating the repair process. Inhibition of PARP by N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide prevents the formation of poly(ADP-ribose) chains, leading to the accumulation of unrepaired DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells, leading to increased apoptosis and decreased cell proliferation. In addition, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, leading to increased replication fork collapse and DNA damage. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to enhance the anti-tumor effects of immune checkpoint inhibitors in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate its use in some experiments. In addition, its efficacy may be limited in some cancer types that have developed resistance to DNA-damaging agents.
Direcciones Futuras
There are several future directions for the study of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide. One area of research is the development of combination therapies that incorporate N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide with other DNA-damaging agents or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, which could improve patient selection for clinical trials. Finally, there is a need for further studies to elucidate the mechanisms of resistance to N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-(1H-benzimidazol-2-yl)-2-methylbenzoic acid to form an amide intermediate. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminomethylpiperidine to form N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical studies as a potential cancer therapy. It has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, such as gemcitabine and cisplatin.
Propiedades
Nombre del producto |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
|---|---|
Fórmula molecular |
C21H16FN3O |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H16FN3O/c1-13-12-14(20-23-18-8-4-5-9-19(18)24-20)10-11-17(13)25-21(26)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,24)(H,25,26) |
Clave InChI |
XJHVKAGWHOLJOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)





![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
